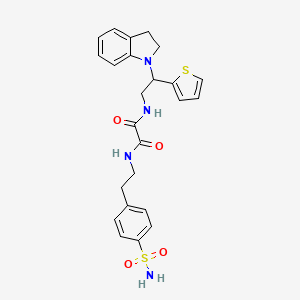
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as ITSA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by a group of researchers led by Dr. Nathanael Gray at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, ITSA-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two key starting materials, an indole derivative and a sulfonamide derivative, followed by a series of chemical transformations to form the final product.
Starting Materials
2-(indolin-1-yl)ethanamine, 2-bromoethyl thiophene-2-carboxylate, 4-aminophenethylsulfonamide, oxalyl chloride, triethylamine, N,N-dimethylformamide, diethyl ether, sodium bicarbonate, wate
Reaction
Step 1: Synthesis of N-(2-(indolin-1-yl)ethyl)thiophene-2-carboxamide by reacting 2-(indolin-1-yl)ethanamine with 2-bromoethyl thiophene-2-carboxylate in the presence of triethylamine and N,N-dimethylformamide., Step 2: Synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-aminophenethyl)oxalamide by reacting N-(2-(indolin-1-yl)ethyl)thiophene-2-carboxamide with 4-aminophenethylsulfonamide in the presence of triethylamine and N,N-dimethylformamide., Step 3: Synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide by reacting N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-aminophenethyl)oxalamide with oxalyl chloride in the presence of triethylamine and N,N-dimethylformamide, followed by treatment with sodium bicarbonate and water to obtain the final product.
Mecanismo De Acción
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide works by binding to a specific pocket on the BRD4 protein, which prevents it from interacting with other proteins that are involved in gene expression. This leads to a decrease in the expression of genes that are important for cancer cell growth and survival. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide also binds to amyloid beta and alpha-synuclein, which prevents their aggregation and reduces their toxicity.
Efectos Bioquímicos Y Fisiológicos
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to reduce the toxicity of amyloid beta and alpha-synuclein, which are associated with neurodegenerative diseases. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger proteins. It is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is that it is not specific to BRD4 and can also inhibit other proteins that are important for gene expression. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide. One area of research could be to develop more specific inhibitors of BRD4 that do not have off-target effects. Another area of research could be to investigate the potential applications of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide in the treatment of other diseases such as autoimmune diseases. Additionally, further research could be done to investigate the mechanisms by which N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide inhibits the aggregation of amyloid beta and alpha-synuclein, which could lead to the development of new treatments for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to inhibit the growth of cancer cells by targeting a protein called BRD4. This protein is involved in the regulation of gene expression, and its overexpression is often associated with cancer. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with these diseases.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFSBVGFSXSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

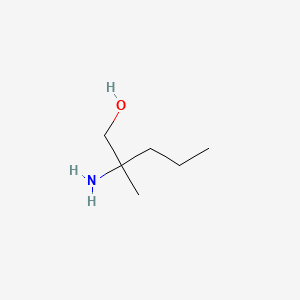
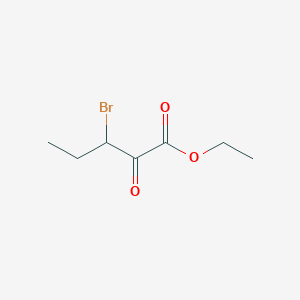

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)
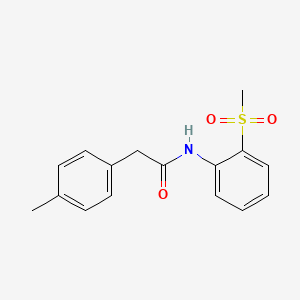
![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)


![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
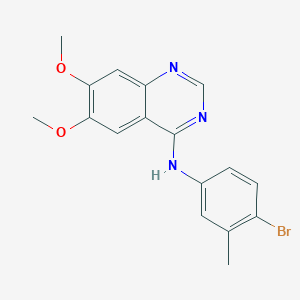
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)
![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)